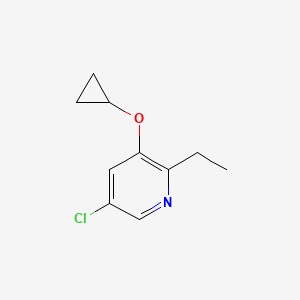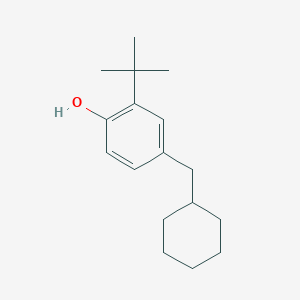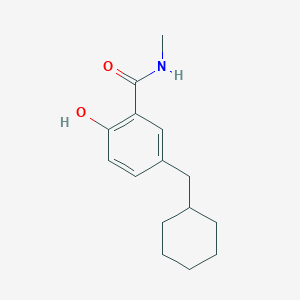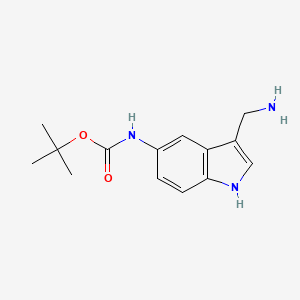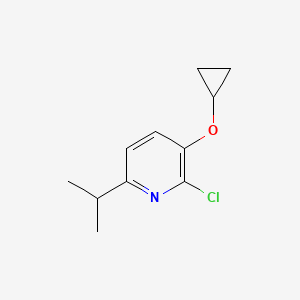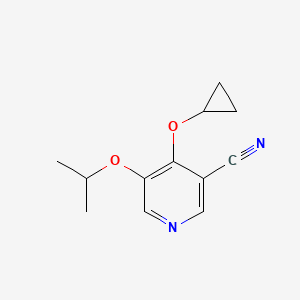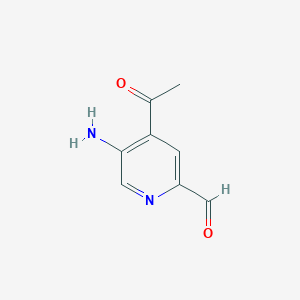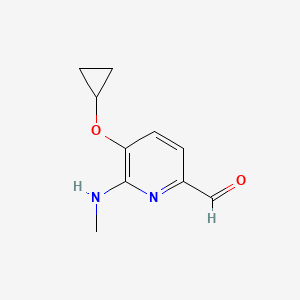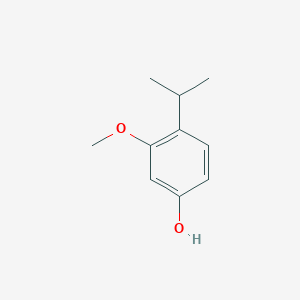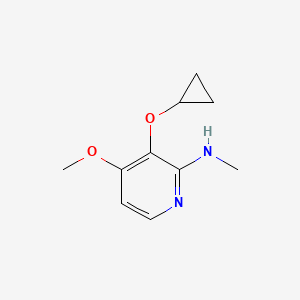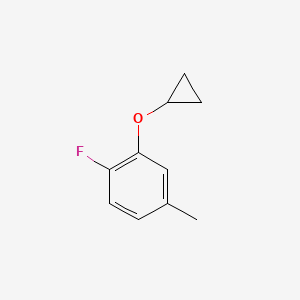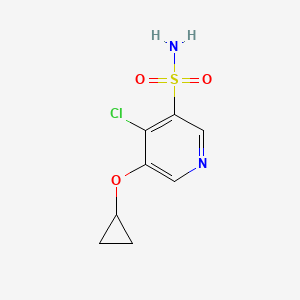
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide is an organosulfur compound that contains a sulfonamide functional group. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the chloro, cyclopropoxy, and sulfonamide groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopropoxypyridine-3-sulfonamide typically involves the following steps:
Formation of Pyridine-3-sulfonyl Chloride: Pyridine-3-sulfonic acid is reacted with phosphorus pentachloride to form pyridine-3-sulfonyl chloride.
Substitution Reaction: The pyridine-3-sulfonyl chloride is then reacted with 4-chloro-5-cyclopropoxypyridine under suitable conditions to introduce the chloro and cyclopropoxy groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for yield and efficiency. This could include continuous flow reactions and the use of catalysts to speed up the reaction and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
Nucleophilic Substitution: Various substituted pyridines.
Oxidation: Pyridine-3-sulfonic acids.
Reduction: Pyridine-3-sulfinamides.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of drugs, particularly those targeting bacterial infections due to its sulfonamide group.
Agrochemicals: It can be used in the development of pesticides and herbicides.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-methylpyridine-3-sulfonamide
- 4-Chloro-5-phenoxypyridine-3-sulfonamide
- 4-Chloro-5-methoxypyridine-3-sulfonamide
Uniqueness
4-Chloro-5-cyclopropoxypyridine-3-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H9ClN2O3S |
|---|---|
Peso molecular |
248.69 g/mol |
Nombre IUPAC |
4-chloro-5-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9ClN2O3S/c9-8-6(14-5-1-2-5)3-11-4-7(8)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13) |
Clave InChI |
RQJUHTBCXNUOPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CN=CC(=C2Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


